4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate
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Overview
Description
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl, phenylsulfonyl, and trifluorobenzenecarboxylate groups
Preparation Methods
The synthesis of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Dimethyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Phenylsulfonyl Group: This step involves sulfonylation using reagents like phenylsulfonyl chloride.
Addition of the Trifluorobenzenecarboxylate Group: The final step includes esterification or acylation reactions to introduce the trifluorobenzenecarboxylate moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenylsulfonyl group, using reagents like sodium hydride or organolithium compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate include other pyridine derivatives with various substituents. Some examples are:
4,6-Dimethyl-2-pyridinyl benzoate: Similar structure but lacks the phenylsulfonyl and trifluorobenzenecarboxylate groups.
3-(Phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate: Similar structure but lacks the dimethyl groups.
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl benzoate: Similar structure but lacks the trifluorobenzenecarboxylate group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,3,6-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO4S/c1-11-10-12(2)24-19(18(11)29(26,27)13-6-4-3-5-7-13)28-20(25)16-14(21)8-9-15(22)17(16)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCQDJQVLPWIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3F)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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